molecular formula C10H11ClN2O3 B374100 4-[(2-Chloro-pyridine-3-carbonyl)amino]butyric acid CAS No. 76980-24-0

4-[(2-Chloro-pyridine-3-carbonyl)amino]butyric acid

Cat. No. B374100
CAS RN: 76980-24-0
M. Wt: 242.66g/mol
InChI Key: UMXSSTMISMBXPS-UHFFFAOYSA-N
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Description

“4-[(2-Chloro-pyridine-3-carbonyl)amino]butyric acid” is a chemical compound with the molecular formula C10H11ClN2O3 . It contains a total of 27 bonds, including 16 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amide, 1 hydroxyl group, and 1 Pyridine .


Synthesis Analysis

The synthesis of such compounds often involves methodologies for the introduction of various bio-relevant functional groups to pyridine . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular weight of “this compound” is 242.66 . The molecule contains a pyridine ring, which is a six-membered heterocyclic scaffold .


Chemical Reactions Analysis

The chemical reactions of compounds like “this compound” often involve nucleophilic attack, deprotonation, leaving group removal, and protonation of the carboxylate .

Scientific Research Applications

Treatment and Reclamation of Wastewater

Research on wastewater treatment from the pesticide industry reveals a focus on removing toxic pollutants, including various chlorinated compounds. While not directly mentioning "4-[(2-Chloro-pyridine-3-carbonyl)amino]butyric acid," the study highlights the efficiency of biological processes and activated carbon in treating wastewater containing complex compounds. The removal of such toxic pollutants is crucial for preventing environmental contamination and protecting water resources (Goodwin, Carra, Campo, & Soares, 2018).

Pharmaceutical Applications and Biological Activities

The exploration of chlorogenic acid (CGA) underscores the potential of compounds with carboxylic acid functionalities in offering therapeutic benefits. CGA demonstrates various pharmacological effects, such as antioxidant, anti-inflammatory, and neuroprotective activities. This review suggests that compounds with carboxylic acid groups, similar to "this compound," could have significant therapeutic potential, advocating for further research to optimize their pharmacological applications (Naveed et al., 2018).

Synthesis and Chemical Transformations

The synthesis and transformations of phosphorylated derivatives of 1,3-azoles, including compounds with pyridine and carboxylic acid functionalities, are critical in developing new pharmaceuticals and agrochemicals. These derivatives exhibit a range of biological activities, indicating the importance of synthetic methodologies for accessing such compounds. This review demonstrates the relevance of compounds with pyridine and carboxylic acid functionalities, akin to "this compound," in creating bioactive molecules with potential applications in medicine and agriculture (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

Future Directions

The future directions in the research of compounds like “4-[(2-Chloro-pyridine-3-carbonyl)amino]butyric acid” could involve the development of new synthesis methodologies, exploration of their biological activities, and their application in medicinal chemistry . The introduction of various functional groups into the pyridine scaffold can lead to the discovery of numerous broad-spectrum therapeutic agents .

properties

IUPAC Name

4-[(2-chloropyridine-3-carbonyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c11-9-7(3-1-5-12-9)10(16)13-6-2-4-8(14)15/h1,3,5H,2,4,6H2,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXSSTMISMBXPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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